Triethylhexylammonium bromide

Overview

Description

Synthesis Analysis

The synthesis of related ammonium tribromide compounds involves oxidation of bromide ion with HNO3, leading to tribromide formation, which demonstrates efficient and regioselective bromination capabilities at room temperature (Pourmousavi & Salehi, 2009)(source).

Molecular Structure Analysis

Studies on the molecular structure of triethanolammonium bromide, a compound structurally similar to triethylhexylammonium bromide, reveal a consistent endo conformation across its known crystal structures. Quantum chemical calculations support this finding, indicating stability regardless of protonation and crystal packing effects (Párkányi, Hencsei, & Nyulászi, 1996)(source).

Chemical Reactions and Properties

Triethylhexylammonium bromide participates in various chemical reactions, including acting as a phase transfer catalyst that enables bromination of activated aromatic compounds in a highly efficient and regioselective manner (Jordan, Luo, & Reitz, 2003)(source).

Physical Properties Analysis

The physical properties of related ammonium bromide surfactants have been studied, showing that the critical micellar concentration (CMC), micellar aggregation number, and the behavior of surfactants at the air/solution interface can significantly influence their functionality in systems such as water-in-oil microemulsions (Mitra et al., 2006)(source).

Chemical Properties Analysis

The chemical properties of ammonium bromide surfactants, including triethylhexylammonium bromide, often revolve around their ability to form stable micellar structures in aqueous solutions. These properties are influenced by the surfactant's head group structure and the presence of hydrophobic or hydrophilic groups, impacting their adsorption behavior and aggregation characteristics in solution (Yoshimura et al., 2012)(source).

Scientific Research Applications

Surfactant Properties and Micelle Formation :

- Lianos and Zana (1982) studied tetradecyltrialkylammonium bromides, including variants like triethylhexylammonium bromide, focusing on their micelle formation and surfactant properties using fluorescent probes. They found that the surfactant aggregation number in micellar solutions decreases with increasing head group size, which affects the microviscosity of the micelle interior (Lianos & Zana, 1982).

Modification of Membrane Properties :

- Moore et al. (2005) utilized triethylhexylammonium bromide in modifying Nafion® membranes. This alteration aimed to create more stable membranes with larger pore structures and a less acidic environment, improving their biocompatibility for entrapping dehydrogenase enzymes (Moore, Hackman, Brennan, & Minteer, 2005).

Impact on Protein Stability and Activity :

- A study by Satish et al. (2017) explored the effect of triethylhexylammonium bromide on the thermal unfolding/refolding of bovine serum albumin. They discovered that this compound assists in the better refolding of thermally denatured proteins and stabilizes them depending on its concentration (Satish, Millan, Bera, Mohapatra, & Sahoo, 2017).

Lubricant Additive :

- In a study on lubricating properties, Wang et al. (2017) found that triethylhexylammonium bromide exhibits remarkable lubricating properties as a water-based lubricant additive. It provides a non-corrosive environment and forms a protective film on contact surfaces (Wang, Yu, Ma, Huang, Cai, Zhou, & Liu, 2017).

Safety and Hazards

Triethylhexylammonium bromide can cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .

Mechanism of Action

Target of Action

Triethylhexylammonium bromide is an ammonium-based ionic liquid . Its primary target is bovine serum albumin (BSA), a protein found in cow’s blood . BSA has a variety of functions, including the transport of various substances through the blood.

Mode of Action

Triethylhexylammonium bromide interacts with BSA by affecting its thermal unfolding and refolding . The hydrophobicity of the ionic liquid is crucial in this refolding phenomenon . A more hydrophobic ionic liquid, like triethylhexylammonium bromide, shows better refolding of thermally denatured BSA . This interaction and the resulting changes are dependent on the concentration of the ionic liquid .

Biochemical Pathways

It is known that it impacts the thermal unfolding and refolding of bsa . This could potentially affect any biochemical pathways in which BSA is involved.

Result of Action

The interaction of triethylhexylammonium bromide with BSA results in the refolding of thermally denatured BSA . This suggests that the ionic liquid could potentially be used to stabilize proteins at higher temperatures .

Action Environment

The action of triethylhexylammonium bromide is influenced by environmental factors such as temperature and the presence of other ions. Its ability to refold thermally denatured BSA suggests that it could potentially be used in high-temperature environments . The stabilization effect is found to be dependent on the concentration of the ionic liquid , indicating that the compound’s action, efficacy, and stability could be influenced by its concentration in the environment.

properties

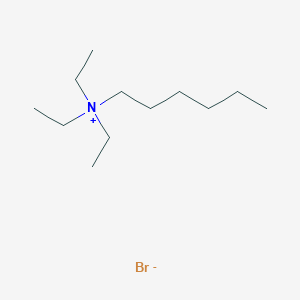

IUPAC Name |

triethyl(hexyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28N.BrH/c1-5-9-10-11-12-13(6-2,7-3)8-4;/h5-12H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAWZSHBMUXXTGV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[N+](CC)(CC)CC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80445470 | |

| Record name | Hexyltriethylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Triethylhexylammonium bromide | |

CAS RN |

13028-71-2 | |

| Record name | Hexyltriethylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethylhexylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Triethylhexylammonium Bromide contribute to the hydrophobicity of silica xerogels?

A: Triethylhexylammonium Bromide acts as a noncovalent template during the sol-gel synthesis of silica xerogels [, ]. This C6 surfactant promotes condensation reactions, leading to a higher proportion of siloxane groups (Q4 species) in the silica matrix []. These siloxane groups are less susceptible to water attack, resulting in enhanced structural integrity and hydrophobicity of the xerogel [].

Q2: What is the impact of Triethylhexylammonium Bromide on the hydrothermal stability of silica membranes?

A: Incorporating Triethylhexylammonium Bromide into silica membranes during synthesis significantly improves their hydrothermal stability []. This improvement is attributed to the formation of a hybrid molecular sieve silica (MSS) structure, which exhibits a high concentration of organophilic functional groups and alkoxides []. These components contribute to the membrane's resilience against hydro treatment, preserving its gas separation capabilities and energy of mobility even after prolonged exposure to high humidity []. In contrast, non-templated silica membranes, with a higher proportion of hydrophilic silanol groups, experience structural degradation and decreased performance under similar conditions [].

Q3: Has Triethylhexylammonium Bromide been explored in biological applications, and if so, what are the key findings?

A: Yes, research has explored the interaction of Triethylhexylammonium Bromide with bovine serum albumin (BSA) []. Studies using spectroscopic techniques and molecular dynamics simulations revealed that Triethylhexylammonium Bromide, due to its hydrophobic nature, can influence the thermal unfolding and refolding process of BSA []. Notably, the presence of Triethylhexylammonium Bromide was found to stabilize thermally denatured BSA, with the degree of stabilization being dependent on the concentration of the compound []. These findings highlight the potential of Triethylhexylammonium Bromide in influencing protein stability and function.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.